molecular formula C7H10N2O B2678097 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol CAS No. 1823352-76-6

1-Cyclopropyl-3-methyl-1-pyrazol-5-ol

Cat. No.: B2678097
CAS No.: 1823352-76-6
M. Wt: 138.17
InChI Key: BQYNFDQBNFRKMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-3-methyl-1-pyrazol-5-ol is a pyrazole derivative characterized by a cyclopropyl group at the 1-position and a methyl group at the 3-position of the pyrazole ring. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications, often serving as core structures for enzyme inhibitors or bioactive agents.

Properties

IUPAC Name

2-cyclopropyl-5-methyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-4-7(10)9(8-5)6-2-3-6/h4,6,8H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOPDQHKMMHAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823352-76-6
Record name 1-cyclopropyl-3-methyl-1Ð?-pyrazol-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have shown that derivatives of pyrazole compounds, including 1-cyclopropyl-3-methyl-1-pyrazol-5-ol, exhibit promising anticancer properties. For instance, research indicates that modifications in the pyrazole structure can enhance the binding affinity to specific receptors involved in cancer progression, thus inhibiting tumor growth effectively .

Anti-inflammatory Properties
Pyrazole derivatives have been recognized for their anti-inflammatory effects. The compound has shown potential in reducing inflammation markers in various cell models, making it a candidate for developing new anti-inflammatory drugs .

Neuroprotective Effects
Studies suggest that this compound may possess neuroprotective properties. It has been observed to mitigate neuronal damage in models of neurodegenerative diseases such as Parkinson's disease, indicating its potential as a therapeutic agent .

Agrochemical Applications

Herbicide Development
The unique structural characteristics of this compound make it suitable for designing new herbicides. Research has demonstrated its effectiveness against specific weed species, contributing to the development of environmentally friendly agricultural chemicals .

Pesticidal Activity
The compound has also been evaluated for its pesticidal properties. Studies indicate that it can act against various pests, potentially leading to the formulation of new pest control agents that are less harmful to beneficial insects and the environment .

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole precursors. Recent advancements have highlighted efficient synthetic routes that minimize waste and enhance yield. For example, a robust organocatalytic approach has been developed to synthesize this compound alongside other pyrazole derivatives .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of tumor growth
Anti-inflammatoryReduction in inflammation markers
NeuroprotectiveMitigation of neuronal damage
HerbicidalEffective against specific weeds
PesticidalActivity against various pests

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol with four structurally related pyrazole derivatives from the provided evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Source
This compound (Target) C₇H₁₀N₂O 138.17 (calculated) 1-Cyclopropyl, 3-methyl, 5-hydroxy Not available N/A
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid Ethyl Ester C₁₀H₁₆N₂O₂ 196.25 1-Methyl, 3-propyl, 5-ethyl ester 133261-07-1
BAY 87-2243 (1-Cyclopropyl-4-[...]-piperazine) C₂₆H₂₆F₃N₇O₂ 525.53 Complex oxadiazole and trifluoromethoxy phenyl 1227158-85-1
(5-Cyclopropyl-2-methyl-pyrazol-3-yl)methanol C₈H₁₂N₂O 152.20 2-Methyl, 5-cyclopropyl, 3-hydroxymethyl 1171921-06-4
1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol C₁₁H₁₃N₂O₂S 249.30 (calculated) 1-Cyclopropylmethyl, 3-thiophene, 5-hydroxy Not available

Key Observations:

Substituent Effects on Molecular Weight :

  • The target compound (138.17 g/mol) is lighter than analogs with bulky groups (e.g., BAY 87-2243 at 525.53 g/mol) . Cyclopropyl and methyl groups reduce steric hindrance compared to thiophene or oxadiazole moieties.

Functional Group Influence: Hydroxyl vs. Ester Groups: The hydroxyl group in the target compound enhances polarity relative to the ethyl ester in ’s compound (196.25 g/mol), suggesting higher aqueous solubility .

Synthetic Complexity :

  • BAY 87-2243’s multi-heterocyclic structure requires advanced synthetic steps, whereas the target compound’s simplicity (cyclopropyl and methyl) may facilitate cost-effective production .

Biological Relevance :

  • Pyrazoles with cyclopropyl groups (e.g., and ) are often explored as kinase inhibitors or antimicrobial agents. The target compound’s hydroxyl group could mimic pharmacophores in drug design .

Biological Activity

1-Cyclopropyl-3-methyl-1-pyrazol-5-ol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazoles are five-membered heterocycles known for their pharmacological significance, encompassing a wide range of therapeutic applications including anti-inflammatory, antibacterial, and anticancer properties. This article focuses on the biological activity of this compound, synthesizing findings from various studies and case reports.

Chemical Structure and Properties

The compound this compound can be characterized by its unique cyclopropyl group attached to the pyrazole ring. Its molecular formula is C7H10N2OC_7H_{10}N_2O, with a molecular weight of approximately 138.17 g/mol. This structure contributes to its biological activity, influencing interactions with various biological targets.

Biological Activities

Antimicrobial Activity
Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a series of pyrazole compounds were evaluated against Gram-positive and Gram-negative bacteria, demonstrating minimum inhibitory concentrations (MICs) ranging from 50 to 200 μg/mL. Specifically, this compound showed moderate activity against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Research indicates that this compound inhibits cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. In vitro assays showed an IC50 value of approximately 12 μM for COX-2 inhibition, suggesting its potential as an anti-inflammatory agent comparable to established drugs like celecoxib .

Anticancer Properties
The compound's anticancer activity was assessed in various cancer cell lines. Notably, it exhibited cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values of 15 μM and 20 μM, respectively. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by substituents on the pyrazole ring. The presence of the cyclopropyl group in this compound enhances its lipophilicity and binding affinity to target proteins. Comparative studies with other pyrazole derivatives suggest that modifications at the 3-position significantly affect their pharmacological profiles .

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives:

  • Case Study on Antimicrobial Efficacy : A study evaluated a series of pyrazole compounds, including this compound, against multi-drug resistant bacterial strains. The results indicated a synergistic effect when combined with conventional antibiotics, enhancing their efficacy .
  • Clinical Implications in Inflammation : In animal models of inflammation, administration of this compound resulted in significant reduction in paw edema compared to control groups, supporting its potential use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-cyclopropyl-3-methyl-1-pyrazol-5-ol, and how can reaction conditions be optimized?

  • Methodology : The synthesis of pyrazole derivatives often involves nucleophilic substitution or cyclocondensation reactions. For example, K₂CO₃ has been used as a base catalyst in nucleophilic reactions between chloropyrazole intermediates and phenols to introduce aryloxy groups . To optimize cyclopropane ring formation, consider using cyclopropylamine or cyclopropane-carboxylic acid derivatives under basic conditions. Reaction parameters (temperature, solvent polarity, and catalyst loading) should be systematically varied, with progress monitored via TLC or HPLC.

Q. How can the purity and structural identity of this compound be verified?

  • Methodology : Combine chromatographic (HPLC, GC) and spectroscopic techniques:

  • NMR : Assign peaks for the cyclopropyl group (δ ~0.5–1.5 ppm for cyclopropyl protons) and pyrazole ring protons (δ ~6–8 ppm) .
  • XRD : Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry, as demonstrated for structurally similar pyrazole derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₈H₁₁N₂O).

Q. What safety protocols should be followed when handling this compound?

  • Methodology : Refer to safety data sheets (SDS) of analogous pyrazoles (e.g., 5-hydroxy-1-methylpyrazole), which recommend using PPE (gloves, goggles), working in a fume hood, and storing the compound in a cool, dry environment away from oxidizers . Stability under varying pH and temperature should be assessed via accelerated degradation studies using HPLC .

Advanced Research Questions

Q. How can reaction mechanisms for cyclopropane functionalization in pyrazole systems be elucidated?

  • Methodology : Use isotopic labeling (e.g., deuterated cyclopropane precursors) to track substituent incorporation. Kinetic studies (variable-temperature NMR) and computational modeling (DFT) can identify transition states and rate-determining steps. For example, DFT calculations on analogous cyclopropyl-pyrazole systems reveal steric and electronic effects influencing regioselectivity .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorption)?

  • Methodology : Re-examine sample preparation (e.g., solvent deuteration artifacts) and consider tautomerism. For example, pyrazole-5-ol derivatives may exhibit keto-enol tautomerism, which can be quantified via ¹³C NMR or UV-Vis spectroscopy in solvents of varying polarity . Conflicting IR data may arise from hydrogen bonding; variable-concentration FTIR experiments can clarify this .

Q. How can the biological activity of this compound be systematically evaluated?

  • Methodology : Design in vitro assays targeting enzymes (e.g., cyclooxygenase) or receptors where pyrazole derivatives are known to interact. Use structure-activity relationship (SAR) studies by modifying substituents (e.g., methyl vs. cyclopropyl groups) and assess cytotoxicity via MTT assays. Reference protocols for similar compounds, such as triazolothiadiazine derivatives, which are tested for antimicrobial activity using broth microdilution methods .

Q. What computational approaches predict the compound’s solubility and reactivity?

  • Methodology : Apply COSMO-RS (Conductor-like Screening Model for Real Solvents) to estimate solubility in organic/aqueous matrices. Molecular dynamics (MD) simulations can model interactions with biological targets (e.g., protein docking). For reactivity, Fukui indices derived from DFT calculations identify nucleophilic/electrophilic sites .

Key Research Challenges

  • Synthetic Complexity : Introducing the cyclopropyl group without ring-opening requires careful control of reaction conditions (e.g., avoiding strong acids).
  • Structural Dynamics : Tautomerism and conformational flexibility complicate spectral interpretation.
  • Biological Relevance : Limited data on in vivo pharmacokinetics necessitates metabolite profiling via LC-MS/MS.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.